molecular formula C4H9NO4P- B14383564 Methyl [2-(hydroxyimino)propyl]phosphonate CAS No. 88184-65-0

Methyl [2-(hydroxyimino)propyl]phosphonate

Cat. No.: B14383564
CAS No.: 88184-65-0
M. Wt: 166.09 g/mol
InChI Key: QIPQRXKARFYPNT-UHFFFAOYSA-M
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Description

Methyl [2-(hydroxyimino)propyl]phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a hydroxyimino-propyl moiety, making it a versatile molecule for chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2-(hydroxyimino)propyl]phosphonate typically involves the reaction of appropriate phosphonate esters with hydroxyimino compounds under controlled conditions. One common method includes the use of H-phosphonate esters, which undergo a series of reactions involving nucleophilic substitution and condensation to form the desired product . The reaction conditions often require specific catalysts and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(hydroxyimino)propyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

Mechanism of Action

The mechanism by which methyl [2-(hydroxyimino)propyl]phosphonate exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The phosphonate group can also interact with metal ions and other cofactors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonate derivatives such as:

Uniqueness

Methyl [2-(hydroxyimino)propyl]phosphonate is unique due to its hydroxyimino group, which provides additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications where specific interactions with biological molecules are required .

Properties

CAS No.

88184-65-0

Molecular Formula

C4H9NO4P-

Molecular Weight

166.09 g/mol

IUPAC Name

2-hydroxyiminopropyl(methoxy)phosphinate

InChI

InChI=1S/C4H10NO4P/c1-4(5-6)3-10(7,8)9-2/h6H,3H2,1-2H3,(H,7,8)/p-1

InChI Key

QIPQRXKARFYPNT-UHFFFAOYSA-M

Canonical SMILES

CC(=NO)CP(=O)([O-])OC

Origin of Product

United States

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